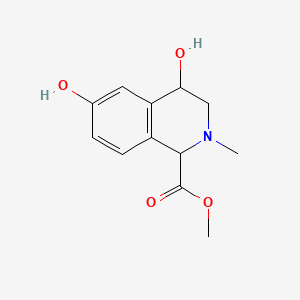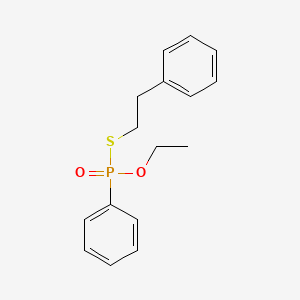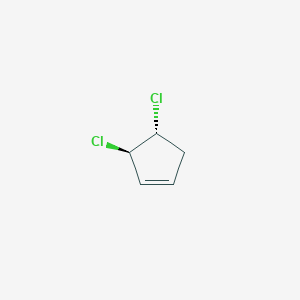
(3R,4R)-3,4-Dichlorocyclopent-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4R)-3,4-Dichlorocyclopent-1-ene is a chiral compound characterized by the presence of two chlorine atoms attached to a cyclopentene ring The stereochemistry of the compound is specified by the (3R,4R) configuration, indicating the spatial arrangement of the chlorine atoms on the cyclopentene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3,4-Dichlorocyclopent-1-ene typically involves the chlorination of cyclopentene. One common method is the addition of chlorine gas to cyclopentene in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the (3R,4R) isomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to maximize yield and selectivity. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3R,4R)-3,4-Dichlorocyclopent-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the dichloride to a cyclopentene derivative with fewer chlorine atoms.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed under basic conditions.
Major Products
The major products formed from these reactions include epoxides, diols, and substituted cyclopentene derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(3R,4R)-3,4-Dichlorocyclopent-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme-catalyzed reactions involving halogenated substrates.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which (3R,4R)-3,4-Dichlorocyclopent-1-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved may include halogen bonding and hydrophobic interactions, which contribute to the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
(3S,4S)-3,4-Dichlorocyclopent-1-ene: The enantiomer of (3R,4R)-3,4-Dichlorocyclopent-1-ene with different stereochemistry.
(3R,4R)-3,4-Dibromocyclopent-1-ene: A similar compound with bromine atoms instead of chlorine.
(3R,4R)-3,4-Difluorocyclopent-1-ene: A fluorinated analog with different chemical properties.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of chlorine atoms, which impart distinct reactivity and interaction profiles compared to its analogs. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
31572-43-7 |
|---|---|
Fórmula molecular |
C5H6Cl2 |
Peso molecular |
137.00 g/mol |
Nombre IUPAC |
(3R,4R)-3,4-dichlorocyclopentene |
InChI |
InChI=1S/C5H6Cl2/c6-4-2-1-3-5(4)7/h1-2,4-5H,3H2/t4-,5-/m1/s1 |
Clave InChI |
SIZKLGUFVNMVPQ-RFZPGFLSSA-N |
SMILES isomérico |
C1C=C[C@H]([C@@H]1Cl)Cl |
SMILES canónico |
C1C=CC(C1Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


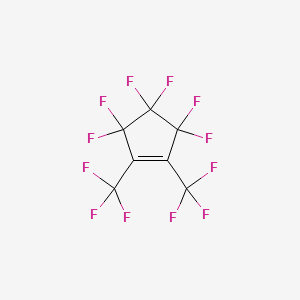
![4,6-dibromo-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole](/img/structure/B14690237.png)


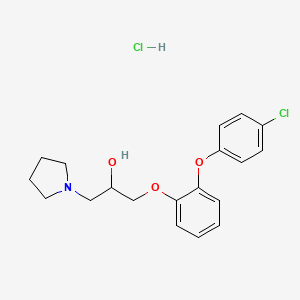
![4,18-dioxa-9,14,23,28-tetrazaheptacyclo[15.11.0.03,15.05,13.07,11.019,27.021,25]octacosa-1(28),2,5(13),6,11,14,16,19(27),20,25-decaene-8,10,22,24-tetrone](/img/structure/B14690267.png)
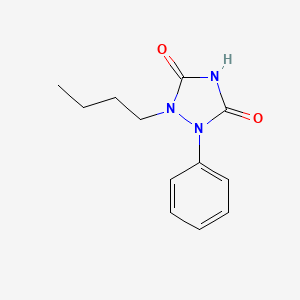

![{2-[4-(Butan-2-yl)-2-chlorophenoxy]-5-methylphenyl}acetic acid](/img/structure/B14690290.png)

![Methyl 4-[4-[2-acetyloxyethyl(benzyl)amino]phenyl]butanoate](/img/structure/B14690303.png)
